molecular formula C14H18N2O B12363494 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one

7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one

Cat. No.: B12363494
M. Wt: 230.31 g/mol
InChI Key: POYPLFQVNUVLFL-UHFFFAOYSA-N
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Description

7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one: is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a pyridine ring fused to an octahydroisoquinoline structure, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of hydrogenation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced industrial techniques may be employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated isoquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry .

Biology: In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic applications. They may act as inhibitors or modulators of specific biological pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one lies in its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one

InChI

InChI=1S/C14H18N2O/c17-14-13-8-11(12-2-1-6-15-9-12)4-3-10(13)5-7-16-14/h1-2,6,9-11,13H,3-5,7-8H2,(H,16,17)

InChI Key

POYPLFQVNUVLFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1CCNC2=O)C3=CN=CC=C3

Origin of Product

United States

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